
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” is a chemical compound with the CAS Number: 2095410-42-5. It has a molecular weight of 177.25 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a class of compounds that “N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” belongs to, has been a subject of interest in recent years. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The InChI Code for “N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” is 1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Isoindolines
Researchers have utilized this compound in the synthesis of isoindolines , which are valuable in medicinal chemistry. The process involves the reaction with o-phthalic acids or anhydrides to produce isoindolines-1,3-diones with moderate to excellent yields . This synthesis is significant for developing pharmaceuticals with potential anti-inflammatory and anticancer properties.
Anti-Cancer Agent Design
In the realm of cancer research, this compound has been instrumental in the design of novel anti-cancer agents. By maintaining the root-mean-square deviation (RMSD) value of the optimum pose less than 1Å, researchers have optimized the crystal structure of proteins to develop new inhibitors that can target cancer cells . This application is crucial for creating more effective and targeted cancer therapies.
Computational Studies in Charge Transfer Complexes
The compound has also been a subject of computational studies to understand its behavior in charge transfer complexes. These studies have revealed that the electron-deficient fluorinated aromatic ring and DMF can evolve under light toward a stabilized charge transfer complex . This insight is beneficial for the development of new materials with specific electronic properties.
Building Blocks for Heterocyclic Derivatives
In synthetic chemistry, N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine serves as a building block for a diverse range of heterocyclic and fused heterocyclic derivatives . These derivatives are essential for creating compounds with various biological activities, including therapeutic drugs.
Reactivity with Electrophilic or Nucleophilic Reagents
This compound exhibits significant reactivity with electrophilic or nucleophilic reagents, which is utilized in oxidations, reductions, cross-coupling reactions, and the modification of side chains . Such reactivity is exploited in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Synthesis of 1,8-Naphthyridines
Lastly, the compound is pivotal in the synthesis of 1,8-naphthyridines, a class of compounds with a broad spectrum of biological activities . Recent achievements include multicomponent reactions and metal-catalyzed synthesis, contributing to advancements in medicinal chemistry.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDCYVIWDZWVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

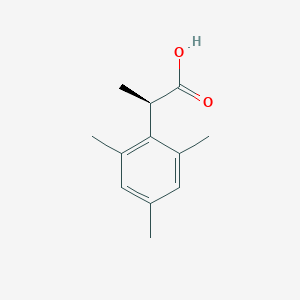
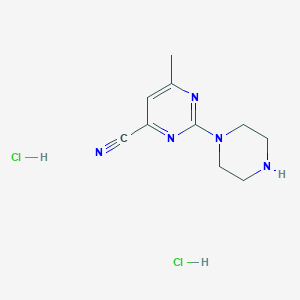
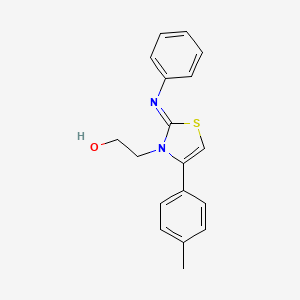
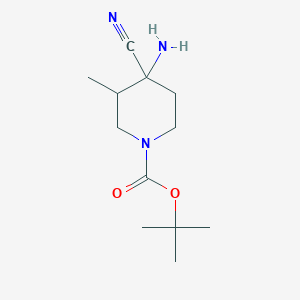

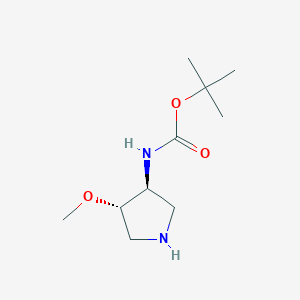

![(3S)-2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)
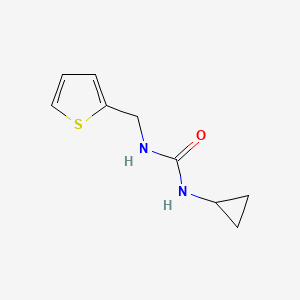
![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2591646.png)